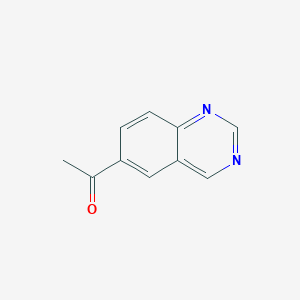
1-(Quinazolin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinazolin-6-yl)ethanone is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties . The structure of this compound consists of a quinazoline ring fused with an ethanone group, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(Quinazolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with acetic anhydride under reflux conditions, leading to the formation of the quinazoline ring . Another approach includes the cyclization of anthranilic acid derivatives with appropriate reagents to yield the desired quinazoline compound . Industrial production methods often utilize microwave-assisted reactions and metal-catalyzed processes to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
1-(Quinazolin-6-yl)ethanone undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinazoline derivatives with modified functional groups, which can be further explored for their pharmacological properties .
Applications De Recherche Scientifique
1-(Quinazolin-6-yl)ethanone has been widely studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 1-(Quinazolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to bind to these targets disrupts cellular processes, leading to the inhibition of tumor growth and proliferation . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparaison Avec Des Composés Similaires
1-(Quinazolin-6-yl)ethanone can be compared with other quinazoline derivatives, such as:
Quinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
Quinazolin-2,4-dione: Exhibits significant antimicrobial and antimalarial activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Shows α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H8N2O |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-quinazolin-6-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-6H,1H3 |
Clé InChI |
ILKPUUPQXWCZKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=CN=CN=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
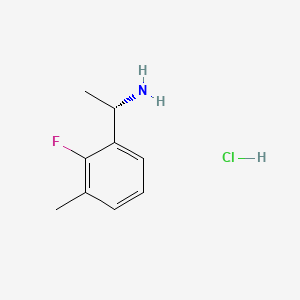
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
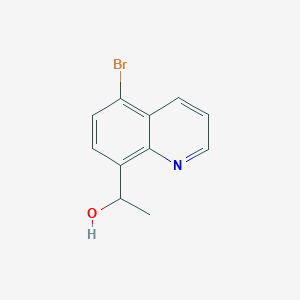
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
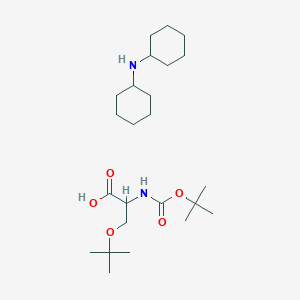
![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
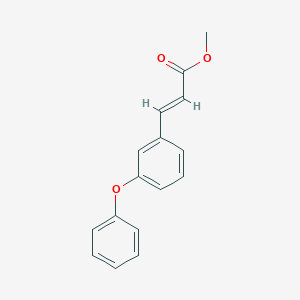
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
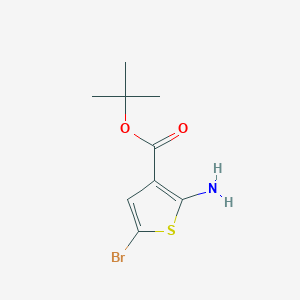
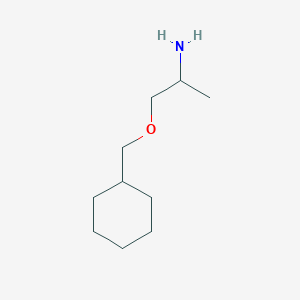
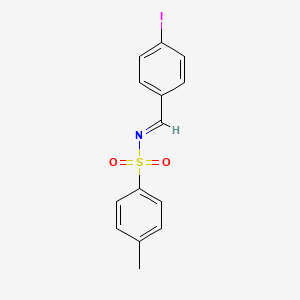
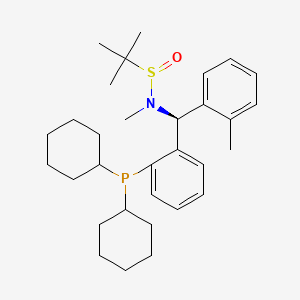
![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
